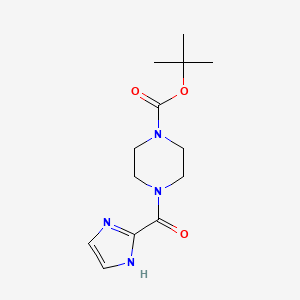![molecular formula C15H23ClN2O2 B13452631 tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13452631.png)
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride: is an organic compound with a complex structure that includes a tert-butyl group, an aminophenyl group, and a cyclobutyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride typically involves multiple steps. One common method is the reaction of tert-butyl carbamate with 1-(3-aminophenyl)cyclobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator in biochemical assays .
Medicine: It is investigated for its role in targeting specific molecular pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and resins .
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The cyclobutyl group provides structural stability, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-aminophenyl)carbamate
- tert-Butyl N-(3-aminophenyl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness: tert-Butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions with molecular targets compared to similar compounds .
Eigenschaften
Molekularformel |
C15H23ClN2O2 |
|---|---|
Molekulargewicht |
298.81 g/mol |
IUPAC-Name |
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11;/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18);1H |
InChI-Schlüssel |
KJUYOIDQZPMLBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


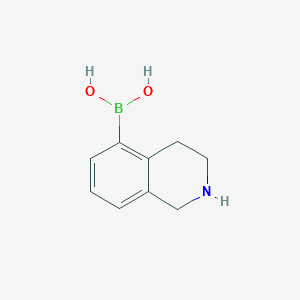
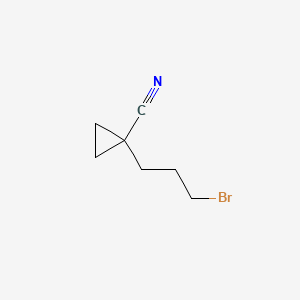
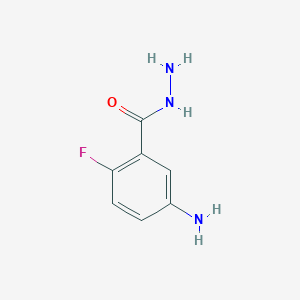

![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
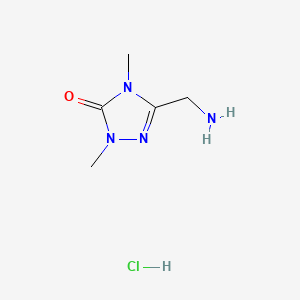
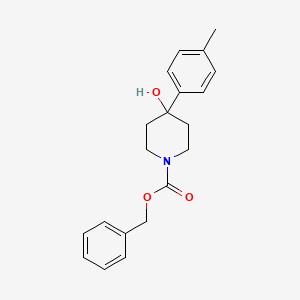
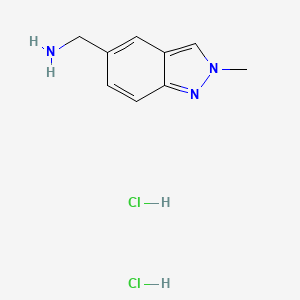
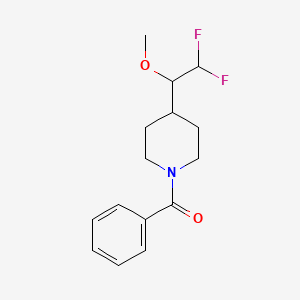
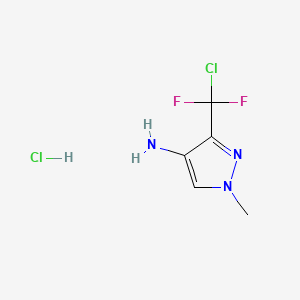
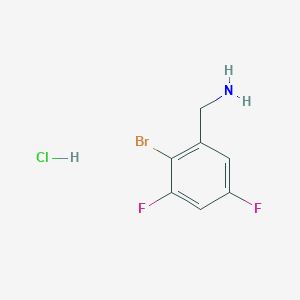
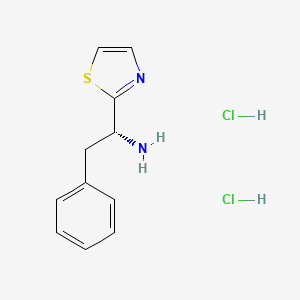
![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
